2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole
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Overview
Description
2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its bromine and methoxy substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3-methoxybenzaldehyde.
Formation of Schiff Base: The 4-bromoaniline reacts with 3-methoxybenzaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the pyrrole ring.
Methylation: The final step involves the methylation of the pyrrole ring to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include pyrrole oxides and other oxidized forms.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole
- 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole
- 2-(4-Iodophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole
Uniqueness
2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-13-6-11-18(14-7-9-15(19)10-8-14)20(13)16-4-3-5-17(12-16)21-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYIPWQQBSAIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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